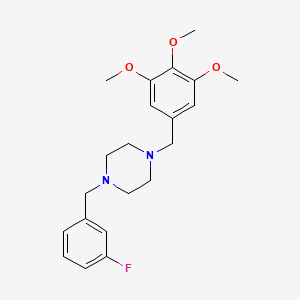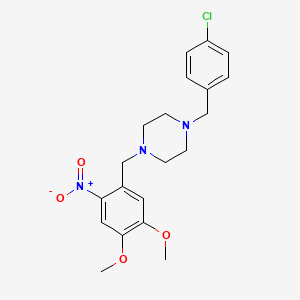![molecular formula C23H17ClN2O2 B3481945 N-(5-chloro-2-pyridinyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B3481945.png)
N-(5-chloro-2-pyridinyl)-3-[(1-naphthyloxy)methyl]benzamide
説明
N-(5-chloro-2-pyridinyl)-3-[(1-naphthyloxy)methyl]benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. This compound exhibits a unique mechanism of action that targets specific enzymes and signaling pathways in the body, leading to a range of biochemical and physiological effects.
作用機序
TAK-659 exerts its pharmacological effects by selectively inhibiting the activity of BTK, a key enzyme involved in B-cell receptor signaling. By blocking this pathway, TAK-659 can prevent the activation and proliferation of malignant B-cells, leading to tumor cell death. Additionally, TAK-659 can modulate the activity of other enzymes and proteins involved in immune cell activation, leading to a range of downstream effects on immune cell function and cytokine production.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a range of biochemical and physiological effects in preclinical models, including inhibition of BTK and other enzymes involved in immune cell activation, modulation of cytokine production, and induction of apoptosis in cancer cells. These effects are highly specific to the target enzymes and signaling pathways, leading to minimal off-target effects and toxicity.
実験室実験の利点と制限
TAK-659 has several advantages for use in laboratory experiments, including high potency and selectivity for the target enzymes, well-established synthetic methods, and a favorable safety profile. However, there are also limitations to consider, such as the need for specialized equipment and expertise for handling and administering the compound, and potential variations in efficacy and toxicity across different cell types and disease models.
将来の方向性
There are many potential future directions for research on TAK-659, including further optimization of the synthetic route to improve yield and purity, exploration of its activity in combination with other therapeutic agents, and investigation of its potential use in other disease indications beyond cancer and autoimmune diseases. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of TAK-659 in humans, as well as to identify potential biomarkers of response and resistance.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases, demonstrating promising efficacy and safety profiles. In particular, this compound has shown potent activity against B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma, by inhibiting the Bruton's tyrosine kinase (BTK) signaling pathway. TAK-659 has also been shown to modulate the activity of other enzymes and proteins involved in immune cell activation, such as spleen tyrosine kinase (SYK) and phosphoinositide 3-kinase (PI3K), making it a potential therapeutic option for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-(naphthalen-1-yloxymethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c24-19-11-12-22(25-14-19)26-23(27)18-8-3-5-16(13-18)15-28-21-10-4-7-17-6-1-2-9-20(17)21/h1-14H,15H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMQSUNPJKYUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC(=CC=C3)C(=O)NC4=NC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B3481905.png)
![1-(3-bromobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B3481908.png)
![4-fluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B3481910.png)
![N,N'-bis[2-(3-chlorophenyl)ethyl]phthalamide](/img/structure/B3481915.png)
![N-(4-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3481932.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3481942.png)
![2-pyridinylmethyl 4-[(1-naphthyloxy)methyl]benzoate](/img/structure/B3481948.png)
![1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3481949.png)
![5-[(2-bromophenoxy)methyl]-N-3-pyridinyl-2-furamide](/img/structure/B3481965.png)
![3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3481971.png)